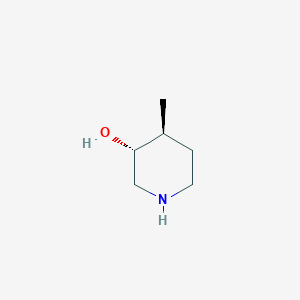

(3R,4S)-4-Methyl-piperidin-3-ol

Description

(3R,4S)-4-Methyl-piperidin-3-ol is a chiral piperidine derivative characterized by a hydroxyl group at position 3 and a methyl group at position 4 of the piperidine ring. Its stereochemistry (3R,4S) confers distinct physicochemical and biological properties, making it a valuable scaffold in pharmaceutical and organic chemistry. The compound’s stereochemistry is critical for interactions in enzymatic or receptor-binding contexts, as seen in studies comparing binding modes of stereoisomers .

Properties

IUPAC Name |

(3R,4S)-4-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMLEOVXMKSOU-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methyl-piperidin-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by functional group modifications to introduce the hydroxyl and methyl groups.

Industrial Production Methods: Industrial production of (3R,4S)-4-Methyl-piperidin-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, cyclization, and purification through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-Methyl-piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

(3R,4S)-4-Methyl-piperidin-3-ol serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

- Pharmaceutical Synthesis: Used as a building block for various pharmaceuticals.

- Agrochemicals: Acts as an intermediate in the production of agrochemical compounds.

Biology

In biological research, this compound is utilized to study structure-activity relationships of piperidine derivatives. Its applications include:

- Enzyme Inhibitors: Development of inhibitors targeting specific enzymes critical for metabolic pathways.

- Receptor Modulators: Investigation into its role as a ligand for neurotransmitter receptors, influencing neurotransmitter systems such as dopamine and norepinephrine.

Research indicates that (3R,4S)-4-Methyl-piperidin-3-ol exhibits significant biological activity through several mechanisms:

-

Neurotransmitter Modulation:

- Interacts with dopamine and norepinephrine transporters, suggesting potential applications in treating disorders like ADHD or depression.

-

Antibacterial Activity:

- Recent studies have shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibiotics.

Study 1: Interaction with Dopamine Transporter

A series of compounds related to (3R,4S)-4-Methyl-piperidin-3-ol were evaluated for their ability to inhibit dopamine uptake. Results indicated high affinity for the dopamine transporter (DAT), suggesting potential applications in treating neurological disorders.

Study 2: Antibacterial Activity

Investigations into derivatives of this compound revealed effective antibacterial properties against common pathogens. These findings highlight its potential role in antibiotic development.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methyl-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The compound may act as an agonist, antagonist, or inhibitor, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The table below summarizes key structural and stereochemical differences between (3R,4S)-4-Methyl-piperidin-3-ol and related compounds:

Key Observations :

- Stereochemistry : The 3R,4S configuration in the target compound contrasts with 3S,4R or 3S,4S configurations in analogs, leading to divergent binding affinities. For example, (2S,3R,4R)-4-HIL binds to HILDH via hydrogen bonds/salt bridges distinct from its 4S counterpart .

- Substituent Effects : Fluorophenyl or benzhydryloxyethyl groups (e.g., in compound 9d’) enhance lipophilicity and receptor selectivity compared to the methyl group in the target compound .

Biological Activity

(3R,4S)-4-Methyl-piperidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

Molecular Structure:

- Molecular Formula: C6H13NO

- Molecular Weight: Approximately 115.17 g/mol

The synthesis of (3R,4S)-4-Methyl-piperidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. Common approaches include:

- Lipase-mediated resolution : This method provides high yields and purity by selectively hydrolyzing one enantiomer of a racemic mixture.

- Asymmetric synthesis : Utilizing chiral catalysts to direct the formation of the desired enantiomer.

The biological activity of (3R,4S)-4-Methyl-piperidin-3-ol is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Its stereochemistry allows it to fit into active sites, influencing various biochemical pathways. Notably, it may function as:

- Agonist or antagonist at certain receptor sites, modulating neurotransmitter activity.

- Inhibitor of specific enzymes, impacting metabolic pathways.

Biological Activity

Research indicates that (3R,4S)-4-Methyl-piperidin-3-ol exhibits significant biological activity through various mechanisms:

- Neurotransmitter Modulation : It has been shown to interact with neurotransmitter systems, potentially influencing dopamine and norepinephrine transporters. For example, studies have indicated that compounds structurally related to this piperidine derivative exhibit high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) .

- Enzyme Interaction : The compound may also act as a modulator of enzyme activity, which is crucial in drug metabolism and therapeutic efficacy .

Case Studies

Several studies have explored the biological implications of (3R,4S)-4-Methyl-piperidin-3-ol:

Study 1: Interaction with Dopamine Transporter

A series of compounds related to (3R,4S)-4-Methyl-piperidin-3-ol were evaluated for their ability to inhibit dopamine uptake. The results showed that these compounds had a high affinity for DAT, suggesting potential applications in treating disorders like ADHD or depression .

Study 2: Antibacterial Activity

Recent investigations into derivatives of this compound revealed promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These studies highlight its potential as a lead compound in developing new antibiotics .

Comparative Analysis

The following table summarizes the biological activities and characteristics of (3R,4S)-4-Methyl-piperidin-3-ol compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (3R,4S)-4-Methyl-piperidin-3-ol | C6H13NO | Modulates DAT/NET; potential antidepressant effects |

| (3S,4S)-4-Fluoro-3-methyl-piperidin-3-ol | C6H12FNO | High affinity for DAT; used in metabolic studies |

| rac-(3R,4S)-3-methylpiperidin-4-ylamine | C6H14N2O | Acts as a ligand for several receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.